molecular formula C21H25ClN2O B2467739 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955527-53-4

4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2467739
CAS No.: 955527-53-4
M. Wt: 356.89
InChI Key: GWCVYHWWGUKMMD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic small molecule based on a tetrahydroquinoline scaffold, a structure recognized for its significance in medicinal chemistry research . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Value: Compounds featuring the tetrahydroquinoline core, particularly N-aryl substituted derivatives, have been extensively investigated as a novel class of tubulin polymerization inhibitors . These inhibitors are designed to target the colchicine binding site on tubulin, a well-established mechanism for disrupting microtubule dynamics in cells . Such activity is highly relevant in oncology research, as it can lead to the arrest of cell division and induction of apoptosis in proliferating cells. Furthermore, agents that bind to the colchicine site have shown potential as vascular disrupting agents (VDAs) for cancer treatment . The structural motif of this compound suggests its potential utility in biochemical and cellular assays aimed at understanding mitotic inhibition and overcoming multidrug resistance in cancer models. Compound Characteristics: The molecular structure integrates a benzamide group with a tetrahydroquinoline system, a design strategy often employed to constrain molecular conformation and optimize interactions with the biological target . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to study the effects of potent tubulin inhibition in various experimental settings.

Properties

IUPAC Name

4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c1-2-13-24-14-3-4-18-15-16(5-10-20(18)24)11-12-23-21(25)17-6-8-19(22)9-7-17/h5-10,15H,2-4,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVYHWWGUKMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then subjected to reduction, often using Clemmensen reduction, to convert the acyl group to an alkyl group.

    Nitration and Reduction: The benzene ring is nitrated, followed by reduction to introduce an amine group.

    Formation of Tetrahydroquinoline: The amine group undergoes cyclization with a suitable reagent to form the tetrahydroquinoline moiety.

    Final Coupling: The tetrahydroquinoline derivative is then coupled with 4-chlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Explored for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
  • Structure: Features a piperidine ring (six-membered, saturated nitrogen-containing ring) instead of the tetrahydroquinoline group.
  • Conformation : The piperidine adopts a chair conformation, with hydrogen bonding involving the water molecule and amide groups forming double-stranded chains along the [010] axis .
  • Key Differences: Ring System: Piperidine (monocyclic) vs. tetrahydroquinoline (bicyclic fused ring). Polarity: The tetrahydroquinoline’s fused aromatic system may enhance lipophilicity compared to piperidine.
4-Chloro-N-(2,2,2-Trichloro-1-(3-Arylthioureido)ethyl)benzamides
  • Structure : Contains a trichloroethyl group and arylthiourea substituents.
  • Synthesis : Prepared via addition of arylamines to 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide .
Indapamide and Repaglinide
  • Indapamide: (3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) Structure: Incorporates a sulfonamide group and dihydroindole ring. Function: Clinically used as a diuretic; the sulfonamide group enhances electronegativity and ion-channel interactions .
  • Repaglinide: (S)-2-Ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid Structure: Contains a carboxylic acid and piperidinylphenyl group. Function: Antidiabetic agent; ionizable groups improve pharmacokinetic properties .
  • Key Differences :
    • Functional Groups : The absence of sulfonamide/carboxylic acid in the target compound may reduce polarity and alter bioavailability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Crystallographic Data Notable Features
Target Compound Not reported Not available Bicyclic tetrahydroquinoline, chloro-benzamide
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide 284.78 Monoclinic, P21/n, a=14.91 Å, b=6.69 Å, c=15.62 Å Chair conformation, hydrogen-bonded chains
Indapamide 365.83 Not provided Sulfonamide, dihydroindole
Repaglinide 452.59 Not provided Carboxylic acid, piperidinylphenyl
  • Solubility: The tetrahydroquinoline’s fused aromatic system likely reduces water solubility compared to piperidine-based analogs. Thiourea derivatives () may exhibit higher solubility due to hydrogen-bonding thiourea groups .
  • Crystallinity : Piperidine derivatives form stable hydrogen-bonded networks (e.g., O–H⋯N and C–H⋯O interactions) , whereas the target compound’s crystallinity remains uncharacterized.

Biological Activity

4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class. Characterized by a chloro group on the benzene ring and a tetrahydroquinoline moiety linked through an ethyl chain, this compound has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
  • Molecular Formula : C21H25ClN2O
  • Molecular Weight : 356.9 g/mol
  • CAS Number : 955527-53-4

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. A study involving structure-activity relationship (SAR) analysis demonstrated that modifications to the benzamide structure could enhance antimicrobial efficacy.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide may also exhibit anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with cell surface receptors that mediate cellular responses to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamideAntimicrobialInhibits growth of bacterial strains
Benzamide Derivative AAnticancerInduces apoptosis in cancer cells
Benzamide Derivative BAnti-inflammatoryReduces TNF-alpha levels

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibited significant inhibitory effects compared to other derivatives .
  • Cancer Cell Line Research : In vitro tests on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in systemic inflammatory markers .

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